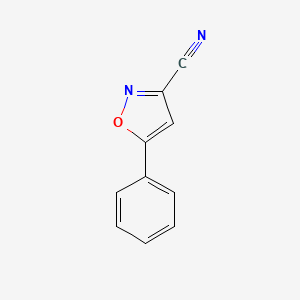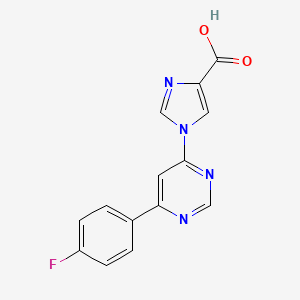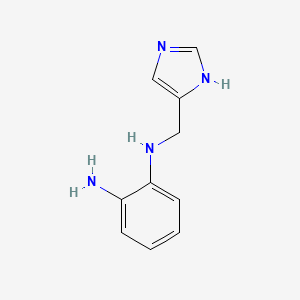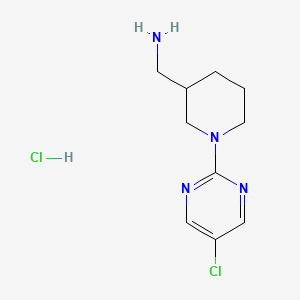
Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a benzyl group, a methoxyphenyl group, and a pyrrolidine ring, making it a valuable scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
科学研究应用
Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
- Benzyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate
- Benzyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in its applications.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-22-17-11-9-16(10-12-17)18-8-5-13-20(18)19(21)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |
InChI 键 |
QJAALYVVQQJRBY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)




![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)




![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)
